1-[2-(2,4-Dichlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane
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Overview
Description
1-[4-(BENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE is a complex organic compound that features a unique structure combining benzenesulfonyl, dichlorophenyl, oxazole, and azepane moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative. The benzenesulfonyl group is introduced through a sulfonylation reaction, where a benzenesulfonyl chloride reacts with the oxazole derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(BENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group or even to a benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit human neutrophil elastase (hNE) by binding to its active site, thereby preventing the enzyme from degrading extracellular matrix proteins. This inhibition is crucial in reducing inflammation and tissue damage in conditions like ARDS .
Comparison with Similar Compounds
Similar Compounds
1-(4-BENZENESULFONYL-2-BENZHYDRYL-OXAZOL-5-YL)-PIPERIDINE: This compound shares the benzenesulfonyl and oxazole moieties but differs in the presence of a piperidine ring instead of an azepane ring.
4-BENZYL-1-(4-CHLORO-BENZENESULFONYL)-PIPERIDINE: Similar in structure but with a benzyl group and a piperidine ring.
Uniqueness
1-[4-(BENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE is unique due to its combination of structural features, which confer specific biological activities and chemical reactivity. The presence of both the benzenesulfonyl and dichlorophenyl groups enhances its potential as an enzyme inhibitor and its versatility in chemical synthesis .
Properties
Molecular Formula |
C21H20Cl2N2O3S |
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Molecular Weight |
451.4 g/mol |
IUPAC Name |
5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(2,4-dichlorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H20Cl2N2O3S/c22-15-10-11-17(18(23)14-15)19-24-20(29(26,27)16-8-4-3-5-9-16)21(28-19)25-12-6-1-2-7-13-25/h3-5,8-11,14H,1-2,6-7,12-13H2 |
InChI Key |
MRGWXDBEMJHUDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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